5-Fluoro-6-methylnicotinamide
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Overview
Description
5-Fluoro-6-methylnicotinamide is a fluorinated derivative of nicotinamide, a compound known for its diverse applications in medicinal chemistry and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-methylnicotinamide typically involves the fluorination of 6-methylnicotinamide. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of catalytic systems and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-6-methylnicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted position, using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted nicotinamide derivatives
Scientific Research Applications
5-Fluoro-6-methylnicotinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including antifungal and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 5-Fluoro-6-methylnicotinamide involves its interaction with various molecular targets. The fluorine atom enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting or modifying their activities. This can lead to alterations in cellular pathways and biological processes, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
6-Methylnicotinamide: A non-fluorinated analog with similar structural properties but different reactivity and biological activity.
5-Fluoronicotinamide: Another fluorinated derivative with distinct chemical and biological properties.
Nicotinamide: The parent compound, widely studied for its role in cellular metabolism and therapeutic applications .
Uniqueness
5-Fluoro-6-methylnicotinamide stands out due to the presence of both a methyl and a fluorine substituent, which collectively enhance its chemical stability, reactivity, and potential biological activities. This unique combination makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H7FN2O |
---|---|
Molecular Weight |
154.14 g/mol |
IUPAC Name |
5-fluoro-6-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C7H7FN2O/c1-4-6(8)2-5(3-10-4)7(9)11/h2-3H,1H3,(H2,9,11) |
InChI Key |
QJQPXGMHQIAJAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)C(=O)N)F |
Origin of Product |
United States |
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